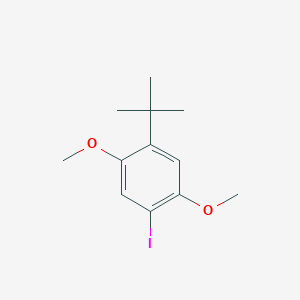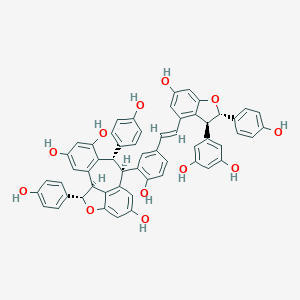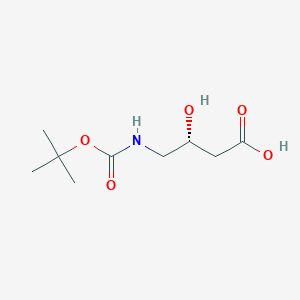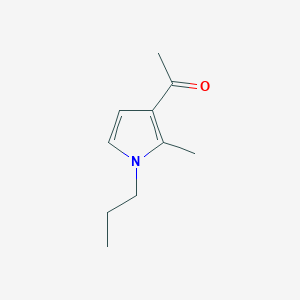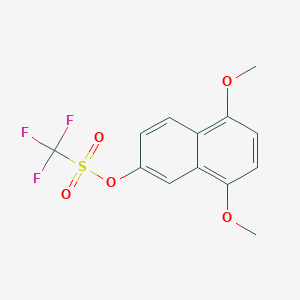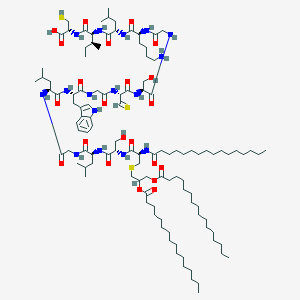
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is a novel platinum-based antitumor agent that has gained significant attention in recent years. This compound is a member of the platinum(IV) family, which is known for its improved stability and reduced toxicity compared to platinum(II) compounds.
Scientific Research Applications
Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride has shown promising results in preclinical studies as an antitumor agent. It has been shown to be effective against a variety of cancer cell lines, including ovarian, lung, and breast cancer. Additionally, this compound has demonstrated the ability to overcome resistance to other platinum-based drugs, such as cisplatin.
Mechanism of Action
The mechanism of action of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves the formation of DNA adducts, which interfere with DNA replication and lead to cell death. This compound has been shown to have a unique mechanism of action compared to other platinum-based drugs, which may contribute to its effectiveness against resistant cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have low toxicity and favorable pharmacokinetic properties. It has a longer half-life than cisplatin, which may contribute to its improved efficacy.
Advantages and Limitations for Lab Experiments
One advantage of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride is its improved stability compared to platinum(II) compounds. This makes it easier to handle in lab experiments and may contribute to its improved efficacy in vivo. However, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for some researchers.
Future Directions
For research on Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride include further preclinical studies to evaluate its efficacy and toxicity in animal models, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, the development of new formulations and delivery methods may improve the pharmacokinetic properties of this compound and increase its effectiveness against cancer. Finally, the development of biomarkers to predict response to this drug may help to identify patients who are most likely to benefit from treatment.
In conclusion, this compound is a promising antitumor agent with a unique mechanism of action and favorable pharmacokinetic properties. Further research is needed to fully evaluate its potential as a treatment for cancer.
Synthesis Methods
The synthesis of Platinum(IV)cyclohexyldiamine-9-methylguanosine dichloride involves the reaction of cisplatin with guanosine to form a platinum(II) complex. This complex is then oxidized to form the platinum(IV) compound. The cyclohexyldiamine ligand is added to enhance the stability of the compound and improve its pharmacokinetic properties.
properties
CAS RN |
118574-25-7 |
|---|---|
Molecular Formula |
C18H28Cl4N12O2Pt-2 |
Molecular Weight |
781.4 g/mol |
IUPAC Name |
2-amino-9-methyl-1H-purin-6-one;cyclohexane-1,2-diamine;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C6H7N5O.C6H14N2.4ClH.Pt/c2*1-11-2-8-3-4(11)9-6(7)10-5(3)12;7-5-3-1-2-4-6(5)8;;;;;/h2*2H,1H3,(H3,7,9,10,12);5-6H,1-4,7-8H2;4*1H;/q;;;;;;;+2/p-4 |
InChI Key |
RZWHFCZVVQQZOV-UHFFFAOYSA-J |
Isomeric SMILES |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES |
CN1C=NC2=C1N=C(NC2=O)N.CN1C=NC2=C1N=C(NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
CN1C=NC2=C1NC(=NC2=O)N.CN1C=NC2=C1NC(=NC2=O)N.C1CCC(C(C1)N)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)

![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
